molecular formula C11H23ClN2O B1389397 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride CAS No. 1181457-91-9

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride

Cat. No.: B1389397
CAS No.: 1181457-91-9
M. Wt: 234.76 g/mol
InChI Key: AEFOZQZUQQULBJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is a derivative of morpholine and piperidine, two well-known heterocyclic compounds. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2,6-dimethylmorpholine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of starting materials to the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride involves binding to specific molecular targets. For instance, it has been found to bind to ctDNA via intercalation, which can affect the transcription and replication processes of the DNA . This binding mechanism is crucial for its applications in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its dual functionality, derived from both the morpholine and piperidine rings, provides it with a versatile chemical reactivity profile, making it valuable in diverse research fields .

Properties

CAS No.

1181457-91-9

Molecular Formula

C11H23ClN2O

Molecular Weight

234.76 g/mol

IUPAC Name

2,6-dimethyl-4-piperidin-4-ylmorpholine;hydrochloride

InChI

InChI=1S/C11H22N2O.ClH/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;/h9-12H,3-8H2,1-2H3;1H

InChI Key

AEFOZQZUQQULBJ-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCNCC2.Cl.Cl

Canonical SMILES

CC1CN(CC(O1)C)C2CCNCC2.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride
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2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride
Reactant of Route 3
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride
Reactant of Route 4
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride
Reactant of Route 5
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride
Reactant of Route 6
2,6-Dimethyl-4-(piperidin-4-yl)morpholine dihydrochloride

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